molecular formula C17H15N3O2S B2695469 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171377-32-4

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2695469
CAS RN: 1171377-32-4
M. Wt: 325.39
InChI Key: NKCPQBFFBSPZER-UHFFFAOYSA-N
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Description

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, commonly known as BTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the fields of medicine and biotechnology. BTO is a derivative of pyrrolidin-2-one, which is a class of organic compounds that are widely used in the synthesis of pharmaceuticals and agrochemicals. BTO is a highly versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Biological Activity Prediction

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one and its derivatives are involved in the synthesis of novel polycyclic systems. These compounds are created through a one-pot condensation process, and their structures have been confirmed using various spectroscopic methods. Biological activity predictions for these synthesized compounds have been conducted using PASS (Prediction of Activity Spectra for Substances) (Kharchenko et al., 2008).

Optoelectronic Applications

Derivatives of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have potential applications in the field of organic electronics. These derivatives show promising photophysical properties essential for organic electronics, such as strong and broad optical absorption, thermal stability, and suitable molecular orbital energy levels (Bathula et al., 2018).

Luminescent and Charge Transport Materials

The compounds are studied for their optical, electronic, and charge transport properties, indicating their potential use as luminescent materials for OLEDs (Organic Light Emitting Diodes) and as electron or hole transport materials. These findings are based on the frontier molecular orbitals analysis (Sun & Jin, 2017).

Corrosion Inhibition

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one derivatives have been explored for their ability to inhibit corrosion, particularly in the context of protecting mild steel in sulphuric acid. Studies have demonstrated that these compounds act as effective corrosion inhibitors (Ammal et al., 2018).

Antitumor and Antibacterial Agents

Several studies have been conducted on the synthesis of derivatives of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, evaluating their potential as antitumor and antibacterial agents. These studies have shown significant activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).

Electrochromic and Fluorescent Polymers

Derivatives of this compound have been used in the synthesis of electrochromic and fluorescent polymers, which are processable and show multielectrochromic behavior with potential applications in various electronic devices (Cihaner & Algi, 2008).

properties

IUPAC Name

1-benzyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-8-13(20(15)11-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-10-23-14/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPQBFFBSPZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=NC(=NO2)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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